Phthalimidinoglutarimide-5'-C4-OH
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Overview
Description
Phthalimidinoglutarimide-5’-C4-OH is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a phthalimide group and a glutarimide moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-C4-OH typically involves the condensation of phthalic anhydride with a primary amine to form the phthalimide coreThe reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of Phthalimidinoglutarimide-5’-C4-OH involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-5’-C4-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Phthalimidinoglutarimide-5’-C4-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-5’-C4-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler analog with a similar core structure but lacking the glutarimide moiety.
Glutarimide: Another related compound that shares the glutarimide group but does not have the phthalimide core.
Uniqueness
Phthalimidinoglutarimide-5’-C4-OH is unique due to the combination of the phthalimide and glutarimide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from its simpler analogs .
Properties
Molecular Formula |
C17H20N2O4 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
3-[6-(4-hydroxybutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H20N2O4/c20-8-2-1-3-11-4-5-13-12(9-11)10-19(17(13)23)14-6-7-15(21)18-16(14)22/h4-5,9,14,20H,1-3,6-8,10H2,(H,18,21,22) |
InChI Key |
AKBLPOVVGSBRBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCCO |
Origin of Product |
United States |
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